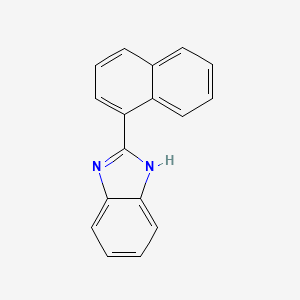

2-(naphthalen-1-yl)-1H-1,3-benzodiazole

描述

Contextualization of 1H-1,3-Benzodiazole Scaffolds in Advanced Organic Chemistry

The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. This structural motif is of significant interest in advanced organic chemistry due to its versatile chemical reactivity and its presence in a wide range of biologically active molecules. The benzimidazole scaffold is a key component in several pharmaceuticals, underscoring its importance in medicinal chemistry.

Benzimidazole-based chromophores have garnered increasing attention due to their distinctive linear and non-linear optical properties, as well as their excellent thermal stability. nih.gov The structural rigidity and electron-donating/accepting capabilities of the benzimidazole nucleus make it an ideal building block for the construction of complex organic materials with tailored electronic and photophysical properties.

Significance of Naphthalene (B1677914) Moieties in Conjugated Systems Research

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings, is a fundamental building block in the field of conjugated systems research. Its extended π-electron system gives rise to characteristic photophysical properties, including strong fluorescence and good charge-transport capabilities. These properties make naphthalene and its derivatives highly valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

Rationale for Investigating 2-(naphthalen-1-yl)-1H-1,3-benzodiazole as a Prototypical System in Fundamental and Applied Research

The compound this compound represents a prototypical system for investigating the fundamental interactions between a benzimidazole scaffold and a naphthalene moiety. The direct conjugation of these two units allows for a detailed study of how their electronic and structural properties are mutually influenced.

The investigation of this molecule is driven by several key factors:

Fundamental Photophysics: The juxtaposition of the electron-rich benzimidazole and the π-extended naphthalene provides a model system for studying excited-state intramolecular proton transfer (ESIPT) and other photophysical phenomena. nih.gov Understanding these processes is crucial for the rational design of novel fluorescent materials and sensors.

Materials Science Applications: The combination of the thermal stability of naphthalene benzimidazoles and their favorable electronic properties, such as their LUMO energy levels (typically between -3.15 and -3.28 eV), makes them promising candidates for use in organic electronics, including as components of organic dye-sensitized solar cells. nih.gov

Medicinal Chemistry Scaffolding: Both benzimidazole and naphthalene are important pharmacophores. Studying their direct conjugation provides insights into the development of new molecular frameworks for potential therapeutic agents.

The synthesis of this compound can be achieved through the condensation of o-phenylenediamine (B120857) with 1-naphthaldehyde (B104281) or related naphthyl-acrylophenones. orientjchem.org This straightforward synthetic accessibility further enhances its utility as a model system for research.

Below are tables detailing the typical physical and spectral properties of this compound and its derivatives, compiled from various research findings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₂N₂ | - |

| Molecular Weight | 244.29 g/mol | - |

| Appearance | Solid | orientjchem.org |

Interactive Data Table: Spectroscopic Data

| Spectroscopic Data | |

|---|---|

| ¹H NMR | (Predicted) Aromatic protons in the range of 7.0-8.5 ppm. |

| ¹³C NMR | (Predicted) Aromatic carbons in the range of 110-150 ppm. |

| IR (cm⁻¹) | (Predicted) N-H stretching, C=N stretching, aromatic C-H stretching. |

| UV-Vis (nm) | Absorption maxima characteristic of conjugated benzimidazole-naphthalene systems. |

| Fluorescence | Emission maxima dependent on solvent polarity, potential for dual emission due to ESIPT. nih.gov |

Table 2: Key Research Findings on Naphthalene-Benzimidazole Systems

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Synthesis | Microwave-assisted synthesis provides higher yields and shorter reaction times compared to conventional thermal methods. | More efficient and environmentally friendly production of these compounds. | nih.gov |

| Structural Analysis | The benzimidazole and naphthalene units are essentially planar, with a dihedral angle between them that can influence the degree of π-conjugation. | The planarity is crucial for effective electronic communication between the two moieties. | nih.gov |

| Photophysical Properties | Naphthalene benzimidazoles exhibit good thermal stability and fluorescence. Some derivatives show excited-state intramolecular proton transfer (ESIPT). | Potential for applications as stable fluorescent materials, sensors, and in optoelectronics. | nih.govnih.gov |

| Electrochemical Properties | The experimental LUMO energy levels are typically in the range of -3.15 to -3.28 eV. | Suitable for use as electron-accepting materials in organic electronic devices. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHHYDZFURJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301528 | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-81-4 | |

| Record name | MLS002920612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Photophysical Characterization of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole

High-Resolution Vibrational Spectroscopy (Raman and Infrared) and Detailed Mode Assignments

The vibrational spectrum of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is characterized by the distinct modes of its constituent naphthalene (B1677914) and benzimidazole (B57391) rings. High-resolution Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by computational methods like Density Functional Theory (DFT), are essential for detailed mode assignments.

The benzimidazole moiety exhibits several characteristic vibrations. A prominent feature in the IR spectrum is a broad absorption band typically found between 2200 and 3500 cm⁻¹, which is attributed to the N-H stretching vibration. ekb.eg The significant broadening of this band is a direct consequence of strong intermolecular hydrogen bonding between the N-H group of one molecule and the pyridinic nitrogen of a neighboring molecule. ekb.eg The aromatic C-H stretching vibrations from both the benzimidazole and naphthalene rings are expected to appear in the 3010–3080 cm⁻¹ region. mdpi.com

The high-frequency region of the Raman spectrum is also characterized by C-H stretching modes. The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. The C=N stretching vibration of the imidazole (B134444) ring and the aromatic C=C stretching vibrations from both fused ring systems typically produce strong to medium intensity bands in the 1400 to 1625 cm⁻¹ range. researchgate.netresearchgate.net In-plane and out-of-plane C-H bending vibrations, as well as ring breathing and deformation modes, occur at lower frequencies and contribute to a complex but characteristic spectral pattern.

A summary of the expected key vibrational modes for this compound is presented in the table below, based on data from related benzimidazole compounds.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (H-bonded) | 2200-3500 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3010-3080 | Medium | Strong |

| C=C/C=N Aromatic Stretch | 1400-1625 | Strong-Medium | Strong-Medium |

| C-H In-plane Bend | 1000-1300 | Medium | Medium |

| C-H Out-of-plane Bend | 700-900 | Strong | Weak |

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

The electronic absorption spectrum of this compound is dominated by π-π* transitions originating from its extended conjugated aromatic system. In a solvent such as ethanol, benzimidazole itself typically displays absorption bands around 275-281 nm. ekb.eg The covalent linkage to the larger naphthalene chromophore results in a bathochromic (red) shift and the appearance of multiple absorption bands.

Studies on related naphthalene benzimidazoles show characteristic absorption spectra with two or three distinct bands. core.ac.uk For this compound, a low-energy absorption band is typically observed in the range of 330-360 nm, with a higher-energy band appearing around 300 nm. These absorptions are assigned to π-π* electronic transitions. The lowest energy transition corresponds primarily to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net While the benzimidazole system contains a lone pair of electrons on the tertiary nitrogen, n-π* transitions are often obscured by the much more intense π-π* transitions in such aromatic systems. ekb.eg The vapor phase absorption spectrum of benzimidazole has its origin at approximately 277.6 nm (36,021 cm⁻¹), confirming the π-π* nature of the lowest singlet excited state (S₁). nih.govcdnsciencepub.com

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of this compound are highly sensitive to its molecular environment and structure, providing insights into its excited-state dynamics.

Naphthalene benzimidazoles are known to be fluorescent compounds. core.ac.uk The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a key parameter. For this class of compounds, Φf values are typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) (Φf = 0.546 in 1N H₂SO₄). core.ac.uk The conjugation of the benzimidazole moiety with the naphthalene ring creates a fluorophore with significant emission capabilities.

The table below summarizes typical photophysical data for a representative naphthalene benzimidazole derivative in ethanol.

| Parameter | Typical Value |

|---|---|

| Absorption Maximum (λabs) | ~345 nm |

| Emission Maximum (λem) | ~390 nm |

| Stokes Shift (Δν) | ~3500 cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 |

Note: Data are representative values based on studies of similar naphthalene benzimidazole structures. core.ac.uk

The emission spectrum of this compound exhibits positive solvatochromism, meaning the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. core.ac.uknih.gov This phenomenon is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state.

Upon photoexcitation, there is a redistribution of electron density, leading to a significant increase in the molecular dipole moment. mdpi.com Polar solvent molecules reorient around this more polar excited state, lowering its energy and resulting in a red-shifted emission. The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation, to estimate the change in dipole moment between the ground and excited states. core.ac.ukresearchgate.net For instance, a shift in the emission maximum from approximately 385 nm in a nonpolar solvent like cyclohexane (B81311) to over 410 nm in a polar solvent like acetonitrile (B52724) would be characteristic of this effect.

While many fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, this compound is a candidate for the opposite phenomenon: Aggregation-Induced Emission (AIE). acs.org AIE-active molecules, or AIEgens, are typically weakly emissive in dilute solutions but become highly luminescent in the aggregated or solid state. researchgate.netnih.gov

The mechanism behind AIE is often the restriction of intramolecular motions (RIM). acs.org For this compound, the single bond connecting the naphthalene and benzimidazole rings allows for rotational freedom. In dilute solution, this intramolecular rotation can act as a non-radiative decay channel, dissipating the excitation energy as heat and thus quenching fluorescence. However, in an aggregated state, the physical constraints imposed by neighboring molecules hinder this rotation. rsc.org This blockage of the non-radiative pathway forces the excited molecule to decay via the radiative channel, leading to a significant enhancement of fluorescence emission. rsc.org

Phosphorescence and Delayed Fluorescence Studies

Beyond fluorescence, the complete photophysical characterization of this compound involves the investigation of its triplet excited state (T₁). Accessing the triplet state from the singlet excited state (S₁) occurs via a process called intersystem crossing (ISC).

Phosphorescence is the radiative decay from the T₁ state to the S₀ ground state. Because this is a spin-forbidden transition, it occurs on a much longer timescale (microseconds to seconds) than fluorescence. For purely organic molecules, phosphorescence is typically weak at room temperature in fluid solutions due to quenching by molecular oxygen and vibrational relaxation. unamur.be It is most readily observed under specific conditions, such as at cryogenic temperatures (e.g., 77 K) in a rigid glass matrix or in deoxygenated solutions, which minimize these non-radiative quenching pathways. rsc.orgzenodo.org

Another potential phenomenon is thermally activated delayed fluorescence (TADF). In molecules with a very small energy gap between the S₁ and T₁ states (ΔE_ST), reverse intersystem crossing (rISC) from the triplet state back to the singlet state can occur, assisted by thermal energy. unamur.be This repopulated singlet state can then emit fluorescence, but on a longer timescale characteristic of the triplet state lifetime. Naphthalene-linked donor-acceptor systems have been shown to exhibit TADF, making this a relevant area of investigation for the title compound. unamur.be

Circular Dichroism and Optical Rotatory Dispersion (for Chiral Derivatives)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential spectroscopic techniques for characterizing chiral molecules, which are non-superimposable on their mirror images. wikipedia.org These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformational properties of chiral centers or planar chiral structures. wikipedia.orgresearchgate.net

Despite the importance of these techniques in stereochemistry, a review of the scientific literature did not yield specific experimental or theoretical data on the circular dichroism or optical rotatory dispersion for chiral derivatives of this compound. Research into the chiroptical properties of benzimidazole derivatives is an emerging field, with studies often focusing on molecules where chirality is introduced through methods like the inclusion of a [2.2]paracyclophane backbone to create planar chirality. researchgate.net However, specific CD or ORD analyses for derivatives of the title compound are not presently available.

Two-Photon Absorption (2PA) Spectroscopy and Cross-Section Measurements

Two-Photon Absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation. nih.gov This phenomenon is highly dependent on the molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups. The efficiency of this process is quantified by the 2PA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

Direct experimental 2PA cross-section measurements for this compound are not available in the surveyed literature. However, theoretical studies on the structurally related isomer, 6-(1H-benzimidazole)-2-naphthalenol (BIN), provide insight into the potential 2PA properties of naphthalene-benzimidazole hybrids. nih.gov A theoretical investigation calculated the 2PA cross-section (σ⁽²⁾OF) for BIN and several of its derivatives. nih.gov

The study predicted a very low 2PA cross-section of 0.13 GM for the parent BIN structure, indicating a weak nonlinear optical response. nih.gov The introduction of various substituents was found to modulate this property. For instance, the addition of an amino group (-NH₂) increased the cross-section, while the introduction of a cyano group (-CN) on a related derivative yielded the highest predicted value of 25.33 GM. nih.gov These theoretical findings suggest that while the fundamental naphthalene-benzimidazole scaffold may have a modest intrinsic 2PA cross-section, it can be significantly enhanced through targeted chemical modification. nih.gov

| Compound | Calculated 2PA Cross-Section (σ⁽²⁾OF) [GM] |

|---|---|

| BIN | 0.13 |

| BIN-NH₂ | Data not specified, but noted to increase |

| BIN-T-CN | 25.33 |

Spectroelectrochemical Analysis of Redox-Active States and Associated Spectral Changes

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy (e.g., UV-Vis) with electrochemistry to study the spectral properties of molecules as they undergo oxidation or reduction. This method allows for the characterization of redox-active states, such as radical anions and cations, by monitoring changes in the absorption spectrum as a function of the applied electrochemical potential.

While direct spectroelectrochemical analysis of this compound is not documented in the reviewed literature, studies on related 2-aryl-benzimidazole derivatives provide a framework for understanding its potential redox behavior. The electrochemical properties of this class of compounds can be investigated using techniques like cyclic voltammetry (CV). arabjchem.org

For example, a study on a series of 2-aryl-5(or 6)-nitrobenzimidazoles successfully used CV to characterize their reduction processes. arabjchem.org The presence of the nitro group, a redox-active moiety, allowed for the observation of reversible mono-electronic reductions. The formal potentials of these reduction events were found to be influenced by the nature of the substituent on the 2-aryl ring. arabjchem.org In the case of derivatives bearing a nitro group on both the benzimidazole and the 2-aryl ring, two distinct reversible reduction processes were observed. arabjchem.org For a derivative containing a dimethylamino group, multiple oxidation processes were also detected. arabjchem.org These findings demonstrate that the 2-aryl-benzimidazole scaffold can facilitate electron transfer, and its redox potentials can be tuned by peripheral functional groups.

| Substituent on 2-Aryl Ring | Formal Potential (E°') vs. Ag/AgCl [V] |

|---|---|

| 4-Methyl | -1.571 |

| 4-Methoxy | -1.595 |

| 4-Chloro | -1.527 |

| 4-Dimethylamino | -1.638 |

| 4-Nitro | -1.351 |

Although this data pertains to nitro-substituted derivatives, it establishes that spectroelectrochemical methods are suitable for probing the redox states of 2-aryl-benzimidazoles. Analysis of this compound would likely reveal redox processes associated with the extended π-systems of the naphthalene and benzimidazole rings and allow for the characterization of the corresponding spectral changes upon electron gain or loss.

Computational and Theoretical Investigations of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Studies of Ground State Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules in their ground state. kbhgroup.in By solving the Kohn-Sham equations, DFT methods can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For molecules in the benzimidazole (B57391) family, DFT calculations are crucial for establishing the most stable spatial arrangement of the constituent aromatic rings. In a structurally related compound, 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, X-ray diffraction studies revealed that the benzimidazole and naphthalene (B1677914) ring systems are both essentially planar. nih.gov However, there is a significant twist between them, with the benzimidazole unit forming a dihedral angle of 61.955 (17)° with the naphthalene unit. nih.gov DFT optimization for 2-(naphthalen-1-yl)-1H-1,3-benzodiazole would be expected to yield a similar non-planar conformation, driven by the steric hindrance between the hydrogen atoms on the benzimidazole and naphthalene moieties.

These geometric parameters are fundamental, as the molecular conformation dictates the extent of π-conjugation between the aromatic systems, which in turn influences the electronic and photophysical properties of the compound.

Table 1: Representative Geometric Parameters from a Related Benzimidazole Derivative Data based on the crystal structure of 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole. nih.gov

| Parameter | Description | Reported Value |

|---|---|---|

| Benzimidazole Ring System | Planarity (Maximum Deviation) | -0.0258 (6) Å |

| Naphthalene Ring System | Planarity (Maximum Deviation) | -0.0254 (6) Å |

| Dihedral Angle | Angle between Benzimidazole and Naphthalene Planes | 61.955 (17)° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. scirp.org It is an extension of DFT that allows for the calculation of excited state properties, providing valuable information on electronic transitions. researchgate.net

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which represent the probability of a given transition. kbhgroup.in For aromatic systems like this compound, these transitions are typically dominated by π→π* excitations within the conjugated system. The calculations can be performed in the gas phase or by incorporating solvent models to simulate more realistic experimental conditions. kbhgroup.in Studies on similar benzothiazole (B30560) and benzimidazole derivatives show good agreement between TD-DFT computed absorption spectra and experimental results. kbhgroup.inresearchgate.netnih.gov

Table 2: Illustrative TD-DFT Calculated Absorption Data for a Benzothiazole Derivative Representative data illustrating typical TD-DFT output. kbhgroup.in

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| Gas Phase | 365.42 | 0.8123 | HOMO → LUMO |

| Dichloromethane | 379.11 | 1.0112 | HOMO → LUMO |

| DMSO | 381.54 | 1.0345 | HOMO → LUMO |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. semanticscholar.org

For a molecule like this compound, MD simulations can be used to analyze the flexibility of the molecule, particularly the rotation around the single bond connecting the naphthalene and benzimidazole rings. This allows for the characterization of the conformational landscape and the energy barriers between different rotational isomers. Furthermore, MD is a powerful tool for studying how the molecule interacts with its environment. Simulations can be run with the molecule solvated in different solvents to understand solvation dynamics or placed in a lipid bilayer to investigate its membrane permeability, a crucial aspect for potential biological applications. semanticscholar.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, primarily DFT, are widely employed to predict various spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical chemical shifts are often calculated relative to a standard (e.g., tetramethylsilane, TMS) and typically show a strong linear correlation with experimental values, aiding in the assignment of complex spectra. mdpi.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and intensities. mdpi.com The calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are often scaled by an empirical factor to achieve better agreement with experimental spectra, which is crucial for assigning specific vibrational modes to observed spectral bands. kbhgroup.in

Absorption/Emission Energies: As discussed in section 4.2, TD-DFT is the primary method for calculating absorption energies. It can also be used to predict emission energies (fluorescence) by first optimizing the geometry of the molecule in its first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference between the absorption and emission energies provides the Stokes shift, a key photophysical parameter.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Character

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's electronic properties and reactivity. researchgate.net

A small HOMO-LUMO gap generally indicates that a molecule is more easily excitable and more chemically reactive. mdpi.com The spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzimidazole moiety, while the LUMO may be distributed across the entire π-system, including the naphthalene group. An analysis of the orbital distributions for the S₀ → S₁ transition can reveal the extent of intramolecular charge transfer (ICT), a process that is critical to the functionality of many fluorescent probes and optoelectronic materials.

Table 3: Representative FMO Energies and Energy Gaps for Benzothiazole Derivatives Data based on DFT calculations for substituted benzothiazole compounds. mdpi.com

| Compound Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| -H (Phenyl) | -6.21 | -1.48 | 4.73 |

| p-CH3 | -5.95 | -1.24 | 4.71 |

| p-OCH3 | -5.69 | -1.05 | 4.64 |

| p-Cl | -6.24 | -1.62 | 4.62 |

| m-CF3 | -6.68 | -2.22 | 4.46 |

Reactivity Descriptors and Reaction Pathways Prediction via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of a molecule. From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify reactivity. mdpi.com These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the stability and reactivity of the molecule. For instance, a molecule with high hardness is less reactive, while a high electrophilicity index suggests a strong capacity to accept electrons. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict reactive sites. scirp.org The MEP map uses a color scale to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. kbhgroup.in For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be the most significant regions of negative potential.

Finally, computational chemistry can be used to explore potential reaction pathways by locating transition state structures and calculating activation energy barriers. This allows for the prediction of the most favorable reaction mechanisms, such as those for electrophilic substitution or C-H functionalization. acs.org

Electrochemical Properties and Redox Behavior of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

No published data is currently available for the cyclic voltammetry or square wave voltammetry of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.

Electrochemical Impedance Spectroscopy (EIS)

There is no available information from electrochemical impedance spectroscopy studies for this compound in the public domain.

Determination of Oxidation and Reduction Potentials

Specific oxidation and reduction potentials for this compound have not been experimentally determined and reported in the scientific literature.

Correlation between Electronic Structure and Electrochemical Redox Properties

A detailed analysis of the correlation between the electronic structure and the electrochemical redox properties of this compound is contingent on the availability of experimental electrochemical data, which is currently lacking.

Supramolecular Chemistry and Self Assembly of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole Systems

Investigation of Non-Covalent Interactions in Crystal Engineering

The precise arrangement of molecules in a crystal lattice, a cornerstone of crystal engineering, is dictated by a subtle balance of non-covalent interactions. While specific crystallographic data for 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is not extensively detailed in the available literature, valuable insights can be drawn from the closely related derivative, 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole. nih.gov

The three-dimensional architecture of the crystal is stabilized by a network of weak C-H···π interactions. nih.gov These interactions involve hydrogen atoms from various parts of the molecule acting as donors and the π-electron clouds of the fused benzene (B151609) ring, the imidazole (B134444) ring, and the phenyl ring acting as acceptors. nih.gov Such interactions, though individually weak, collectively play a crucial role in directing the supramolecular assembly. It is highly probable that this compound would also exhibit a rich variety of C-H···π interactions. Furthermore, the presence of the N-H proton in the imidazole ring introduces the potential for strong N-H···N hydrogen bonding, which would likely be a dominant feature in its crystal packing, leading to the formation of chains or tapes. The extended aromatic surfaces of the naphthalene (B1677914) and benzimidazole (B57391) units also create favorable conditions for π-π stacking interactions, which would further stabilize the crystal lattice.

Table 1: Crystallographic Data for the Analogous Compound 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole nih.gov

| Parameter | Value |

| Formula | C₂₃H₁₆N₂·0.5C₆H₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5529 (3) |

| b (Å) | 9.4517 (3) |

| c (Å) | 11.8936 (3) |

| α (°) | 86.334 (2) |

| β (°) | 89.838 (2) |

| γ (°) | 75.051 (3) |

| Dihedral Angle (Benzimidazole/Naphthalene) | 61.955 (17)° |

Host-Guest Chemistry and Complexation Studies with Ions or Neutral Molecules

The benzimidazole scaffold is a well-known participant in host-guest chemistry, capable of binding to various ions and neutral molecules. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or coordinate to metal ions. The hydrophobic pocket formed by the aromatic rings can encapsulate guest molecules.

Studies on other 2-heterocyclic substituted benzimidazole derivatives have demonstrated their ability to form stable 1:1 host-guest inclusion complexes with macrocyclic hosts like tetramethyl cucurbit sciltp.comuril (TMeQ sciltp.com). rsc.org The driving forces for this complexation include hydrogen bonding and ion-dipole interactions. rsc.org The addition of the macrocyclic host can significantly enhance the fluorescence of the benzimidazole guest and improve its solubility. rsc.org It is conceivable that this compound could similarly form inclusion complexes with cucurbiturils or cyclodextrins, with the naphthalene moiety being encapsulated within the hydrophobic cavity of the host.

Furthermore, the benzimidazole unit can be designed to act as a chemosensor. The binding of a specific ion or molecule can induce a change in the photophysical properties of the compound, such as a shift in its absorption or emission spectrum, allowing for the detection of the analyte. The naphthalene group, being a fluorescent chromophore, would make such changes readily detectable.

Self-Assembly into Ordered Nanostructures

The propensity of molecules to self-assemble into well-defined nanostructures is a key area of nanoscience. Molecules like this compound, which possess both hydrogen bonding capabilities and large aromatic surfaces, are excellent candidates for the bottom-up fabrication of nanomaterials.

Related systems, such as naphthalene diimide (NDI) derivatives, are known to self-assemble into a variety of controllable morphologies, including nanobelts, nanospheres, nanofibers, and microflowers, depending on the solvent conditions. rsc.org The primary driving forces for the self-assembly of these molecules are π-π stacking interactions between the NDI cores and hydrogen bonding.

For this compound, it is anticipated that the interplay between N-H···N hydrogen bonding and π-π stacking of both the benzimidazole and naphthalene units would lead to the formation of one-dimensional nanostructures such as fibers or rods in suitable solvents. The specific morphology of the resulting nanostructures would likely be tunable by varying experimental parameters such as solvent polarity, concentration, and temperature. These ordered assemblies could exhibit interesting electronic and photophysical properties, distinct from the individual molecules in solution.

Responsive Supramolecular Architectures and Stimuli-Responsive Behavior

"Smart" materials that can respond to external stimuli are of great interest for a variety of applications. Supramolecular assemblies, held together by weak, non-covalent bonds, are often dynamic and can be designed to respond to triggers such as changes in pH, temperature, light, or the presence of specific chemical species.

Acylhydrazone derivatives containing a naphthalene group have been shown to exhibit photo-responsive behavior due to the photo-induced trans-cis isomerization of the -C=N- bond. nih.gov This isomerization can lead to a disruption of the molecular packing and a change in the material's properties. Additionally, these molecules can display reversible fluorescence switching in response to acid and base vapors. nih.gov

Given the presence of the acidic N-H proton and the basic nitrogen atoms in the benzimidazole ring, it is highly likely that the supramolecular assemblies of this compound would be responsive to changes in pH. Protonation or deprotonation would alter the hydrogen bonding patterns and electrostatic interactions, potentially leading to a disassembly of the nanostructures or a transition to a different morphology. This could be accompanied by a change in the fluorescence of the system. Furthermore, the introduction of photo-switchable groups or the use of specific solvents could impart thermo- or photo-responsive behavior to the supramolecular architectures.

Applications of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties

Research into the application of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole in organic light-emitting diodes (OLEDs) is an area of scientific inquiry. The inherent photophysical properties of benzimidazole (B57391) and naphthalene (B1677914) derivatives suggest that their combination could yield materials with interesting electroluminescent characteristics. Benzimidazole-based compounds are known for their high thermal stability and electron-transporting capabilities, which are crucial for the longevity and efficiency of OLED devices. The naphthalene component, a well-known aromatic fluorophore, can be functionalized to tune the emission color and improve quantum efficiency.

However, a thorough review of publicly available scientific literature and research databases reveals a lack of specific studies detailing the synthesis, device fabrication, and performance of this compound as an emissive or host material in OLEDs. While related compounds containing either naphthalene or benzimidazole moieties have been investigated for electroluminescent applications, specific data on the electroluminescent properties, such as emission wavelength, external quantum efficiency (EQE), luminance, and current efficiency for this exact compound, are not available.

Table 7.1: Electroluminescent Properties of this compound in OLEDs

| Parameter | Value |

| Emission Color | Data Not Available |

| Maximum Emission Wavelength (λ_em) | Data Not Available |

| External Quantum Efficiency (EQE_max) | Data Not Available |

| Maximum Luminance (L_max) | Data Not Available |

| Current Efficiency (CE) | Data Not Available |

| Host/Dopant System | Data Not Available |

Note: The table indicates the absence of published data for the specified compound.

Organic Photovoltaics (OPVs) and Charge Separation Dynamics

In the field of organic photovoltaics (OPVs), materials are sought that exhibit strong absorption in the solar spectrum and efficient charge separation and transport. The donor-acceptor (D-A) structure is a fundamental concept in the design of organic materials for solar cells. The naphthalene group can act as an electron donor, while the benzimidazole unit can function as an electron acceptor, suggesting that this compound could potentially have applications in OPVs.

Despite this theoretical potential, there is no specific research documented in the public domain that investigates the use of this compound in organic solar cells. Consequently, there are no available data on its performance as either a donor or an acceptor material in a bulk heterojunction (BHJ) or planar heterojunction device. Key parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) have not been reported for this compound. Furthermore, studies on the dynamics of charge separation and recombination at the interface involving this molecule are absent from the literature.

Table 7.2: Photovoltaic Performance of this compound

| Parameter | Value |

| Device Architecture | Data Not Available |

| Power Conversion Efficiency (PCE) | Data Not Available |

| Open-Circuit Voltage (Voc) | Data Not Available |

| Short-Circuit Current Density (Jsc) | Data Not Available |

| Fill Factor (FF) | Data Not Available |

Note: This table reflects the lack of published research on the photovoltaic applications of the specified compound.

Chemo- and Biosensing Applications (excluding biological activity or clinical trials)

The benzimidazole and naphthalene moieties are both recognized fluorophores that can be sensitive to their chemical environment. This has led to the development of various derivatives for chemo- and biosensing applications. The sensing mechanism often relies on the modulation of photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon interaction with an analyte.

Ion Recognition and Fluorescent Probes for Specific Cations or Anions

The nitrogen atoms in the benzimidazole ring of this compound possess lone pairs of electrons, making them potential binding sites for cations. Interaction with metal ions could lead to changes in the compound's fluorescence emission, forming the basis for a fluorescent sensor. Similarly, the N-H proton of the benzimidazole can be involved in hydrogen bonding interactions with anions, potentially leading to a detectable optical response.

A review of the scientific literature indicates that while the broader class of naphthalene-benzimidazole hybrids has been explored for ion sensing, specific studies focused on the ion recognition capabilities of this compound are not available. For instance, a study on a unique benzimidazole-naphthalene hybrid molecule (NABI) demonstrated its ability to detect Zn²⁺ and N₃⁻ ions independently through chelation-enhanced fluorescence and the formation of a supramolecular H-bonded assembly, respectively. nih.gov However, this study pertains to a derivative and not the specific compound . Another paper reported on a naphthalene benzimidazole (NBI)-based chemosensor for the detection of the fluoride (B91410) ion (F⁻) through a desilylation reaction that triggers a colorimetric and fluorescence turn-off response. nih.gov This, again, is a functionalized derivative.

Therefore, there is no published data detailing the selectivity, sensitivity, binding constants, or detection limits of this compound for any specific cations or anions.

Table 7.3.1: Ion Sensing Properties of this compound

| Analyte | Sensing Mechanism | Detection Limit | Binding Constant |

| Specific Cations | Data Not Available | Data Not Available | Data Not Available |

| Specific Anions | Data Not Available | Data Not Available | Data Not Available |

Note: The table highlights the absence of specific research data for the title compound.

Small Molecule and Gas Sensing Mechanisms

The photophysical properties of fluorescent organic molecules can be influenced by interactions with small organic molecules or gases, leading to applications in sensing. Potential mechanisms include quenching of fluorescence through energy or electron transfer, or enhancement of fluorescence due to restricted molecular motion upon binding.

Currently, there are no specific research articles in the public domain that report the use of this compound for the detection of small molecules or gases. While related benzimidazole and naphthalene derivatives have been investigated as fluorescent probes for various analytes, such as a 6-(1H-benzimidazole)-2-naphthalenol derivative for the detection of thiophenols, this data is not directly applicable to the title compound. nih.gov Similarly, sensors for gases like naphthalene have been developed using materials such as nanostructured WO₃, but this does not involve the specific compound of interest as the sensing material. researchgate.net

pH and Environmental Probes based on Photophysical Responses

The benzimidazole moiety is known to be pH-sensitive due to the protonation/deprotonation of its nitrogen atoms. This can lead to significant changes in the absorption and emission spectra of benzimidazole-containing compounds, making them suitable candidates for fluorescent pH probes. The photophysical response to changes in pH could allow for the monitoring of acidity or basicity in various chemical and environmental systems.

A search of the available scientific literature reveals no specific studies on the pH sensing capabilities of this compound. There is no published data on its pKa value, the range of its pH-dependent spectral changes, or its potential application as an environmental probe.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Organic field-effect transistors (OFETs) are key components in the development of flexible and low-cost organic electronics. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used. Materials with extended π-conjugation, such as those containing naphthalene and benzimidazole rings, are often investigated for their potential as semiconductor layers in OFETs. These structures can facilitate intermolecular π-π stacking, which is crucial for efficient charge hopping or band-like transport.

Despite the structural features that suggest potential utility in OFETs, there is a lack of published research on the application of this compound in this area. No studies were found that fabricated or characterized OFET devices using this specific compound as the active semiconductor layer. Consequently, there is no data available on its charge carrier mobility (hole or electron), on/off ratio, or threshold voltage.

Table 7.4: OFET Performance of this compound

| Parameter | Value |

| Device Configuration | Data Not Available |

| Hole Mobility (μ_h) | Data Not Available |

| Electron Mobility (μ_e) | Data Not Available |

| On/Off Ratio | Data Not Available |

| Threshold Voltage (V_th) | Data Not Available |

Note: This table indicates that no OFET performance data has been reported for the specified compound.

Non-Linear Optics (NLO) Materials for Advanced Photonics

Materials with strong nonlinear optical (NLO) properties are crucial for the advancement of photonics, finding applications in optical switching, frequency conversion, and optical data storage. The NLO response of organic molecules is often associated with the presence of π-conjugated systems and donor-acceptor structures that facilitate intramolecular charge transfer. Benzimidazole derivatives, in particular, have been a subject of investigation for their NLO characteristics.

While specific third-order NLO measurements for this compound are not extensively documented in the available literature, the broader family of benzimidazole-based chromophores has demonstrated significant NLO activity. The Z-scan technique is a common and effective method for determining the nonlinear absorption and refraction of materials. This technique allows for the measurement of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order nonlinear optical susceptibility (χ⁽³⁾) can be derived.

For instance, studies on various azo-benzimidazole derivatives have shown that these molecules can exhibit significant third-order NLO responses. The delocalization of π-electrons across the molecular framework, which is a key feature of this compound, is a primary contributor to these nonlinear effects. The naphthalene group, a large aromatic system, enhances this electron delocalization, suggesting that the title compound would likely exhibit a notable NLO response.

Theoretical studies, often employing Density Functional Theory (DFT), are also instrumental in predicting the NLO properties of new molecules. Calculations of the first and second hyperpolarizabilities (β and γ, respectively) provide insight into the second and third-order NLO responses. For many benzimidazole derivatives, a good correlation has been found between theoretically predicted hyperpolarizabilities and experimentally measured values.

Although direct experimental data for this compound is sparse, the collective research on related compounds strongly suggests its potential as a material for advanced photonics.

Table 1: Common Techniques for NLO Characterization

| Technique | Measured Parameters | Information Obtained |

|---|---|---|

| Z-Scan | Nonlinear refractive index (n₂), Nonlinear absorption coefficient (β) | Magnitude and sign of the third-order nonlinearity |

| Third-Harmonic Generation (THG) | Third-order susceptibility (χ⁽³⁾) | Direct measurement of the third-order NLO response |

| Degenerate Four-Wave Mixing (DFWM) | Third-order susceptibility (χ⁽³⁾) | Characterization of the magnitude and temporal response of the nonlinearity |

Advanced Luminescent Materials for Display Technologies and Optical Devices

The development of advanced luminescent materials is a cornerstone of modern display technologies, such as organic light-emitting diodes (OLEDs), and various optical sensing devices. The fluorescence properties of a molecule are dictated by its electronic structure and the nature of its excited states. The fusion of a naphthalene ring to a benzimidazole core in this compound creates a fluorophore with intriguing luminescent potential.

Research on the photophysical properties of a closely related compound, N-(alpha-naphthyl)-benzimidazole (α-NABI), has shown that it exhibits intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents. rsc.org This phenomenon is characterized by a significant red-shift in the emission spectrum as the solvent polarity increases, which is a hallmark of a molecule with a more polar excited state than its ground state. The structural similarity suggests that this compound would likely display similar solvatochromic behavior.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For naphthalene benzimidazole derivatives, the fluorescence quantum yield can be measured relative to a standard, such as quinine (B1679958) sulfate (B86663) (Φf = 0.546 in 1N H₂SO₄). core.ac.uk The conjugation of electron-donating groups to such systems has been shown to increase fluorescence quantum yields. core.ac.uk

The photophysical properties of naphthalene benzimidazoles, including their absorption and emission characteristics, are influenced by the electronic nature of the substituents and the degree of π-conjugation. The experimental lowest unoccupied molecular orbital (LUMO) energy levels for a series of naphthalene benzimidazoles have been found to be in the range of 3.15 to 3.28 eV, indicating their potential suitability for use in various electronic devices. core.ac.uk

Table 2: Photophysical Properties of a Related Naphthalene Benzimidazole Derivative (α-NABI)

| Property | Observation | Implication for this compound |

|---|---|---|

| Fluorescence | Intramolecular Charge Transfer (ICT) fluorescence in polar solvents. rsc.org | Potential for solvatochromic shifts and sensitivity to environmental polarity. |

| Quenching | Fluorescence can be quenched by acetic acid, with evidence of exciplex formation. rsc.org | Potential for use in chemical sensing applications. |

Catalytic Applications and Mechanistic Studies of 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole Derivatives

Organocatalysis and Base-Catalyzed Reactions Mediated by Benzodiazole Scaffolds

The benzodiazole core is a key functional motif in various organocatalysts. The nitrogen atoms within the imidazole (B134444) ring can act as Brønsted-Lowry bases or as hydrogen-bond donors/acceptors, facilitating a range of chemical transformations. While specific studies detailing 2-(naphthalen-1-yl)-1H-1,3-benzodiazole as an organocatalyst are not extensively documented, the inherent properties of its scaffold suggest significant potential.

Derivatives of this compound can be envisioned to catalyze reactions such as:

Michael Additions: The basic nitrogen can deprotonate pro-nucleophiles, initiating their addition to α,β-unsaturated carbonyl compounds.

Aldol Reactions: By acting as a base, it could facilitate the formation of enolates for subsequent reaction with aldehydes or ketones.

Henry (Nitroaldol) Reactions: The basicity of the benzodiazole moiety is suitable for the deprotonation of nitroalkanes.

The naphthalene (B1677914) substituent can introduce steric hindrance, potentially leading to stereoselective transformations when chiral derivatives are employed. The bulky nature of the naphthalene group can create a specific chiral pocket around the active site, influencing the facial selectivity of substrate approach.

Ligand Design for Transition-Metal Catalysis

The most explored catalytic application of benzodiazole derivatives is their use as ligands in transition-metal catalysis. The two nitrogen atoms of the 1,3-benzodiazole ring system are excellent coordination sites for a wide array of transition metals, including palladium, copper, nickel, and rhodium. The derivative 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole has been identified as a compound of interest for its potential as a ligand. nih.gov

The design of ligands based on the this compound scaffold offers several advantages:

Strong Coordination: The nitrogen donors form stable sigma bonds with metal centers, creating robust catalysts.

Steric Tuning: The large, rigid naphthalene group exerts significant steric influence on the metal's coordination sphere. This can be used to control substrate binding, promote reductive elimination, and influence the regioselectivity and stereoselectivity of catalytic reactions.

Electronic Modulation: The electronic properties of the naphthalene and benzodiazole rings can be modified with various substituents to fine-tune the electron density at the metal center, thereby altering its catalytic activity and selectivity.

Transition-metal complexes featuring these ligands have potential applications in key organic transformations such as C-H activation, cross-coupling reactions, and various arylation processes. researchgate.net

| Metal Center | Potential Coordination Mode | Potential Catalytic Application |

| Palladium (Pd) | Monodentate (via one N) or Bridging | Cross-coupling (Suzuki, Heck, Sonogashira), C-H Arylation |

| Copper (Cu) | Bidentate (N,N-chelation in derivatives) | Click Chemistry (CuAAC), Oxidation Reactions |

| Nickel (Ni) | Monodentate or Bidentate | C-H Arylation, Cross-coupling |

| Rhodium (Rh) | Monodentate or Bidentate | Hydroformylation, Hydrogenation |

Photocatalysis and Photoinduced Electron Transfer Processes

The fusion of a naphthalene chromophore with a benzodiazole unit creates a molecule with intriguing photophysical properties, making its derivatives promising candidates for photocatalysis. nih.gov Naphthalene is a well-known photosensitizer capable of absorbing UV light and populating excited singlet and triplet states. The benzodiazole moiety can act as an electron donor or acceptor.

Upon photoexcitation, the this compound derivative can initiate catalytic cycles through two primary mechanisms:

Photoinduced Electron Transfer (PET): The excited state of the naphthalene moiety can either accept an electron from a substrate (reductive quenching) or donate an electron to a substrate (oxidative quenching), generating radical ions that proceed to react.

Energy Transfer: The excited catalyst can transfer its energy to a substrate, promoting it to an excited state from which it can undergo a desired transformation.

The study of the photophysical properties of compounds like 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole is a critical first step in harnessing their potential for light-driven reactions, such as organic synthesis, hydrogen production, and environmental remediation. nih.gov

Catalyst Recycling and Heterogenization Strategies for Enhanced Sustainability

A critical aspect of modern catalysis is the development of sustainable processes, which heavily relies on the ability to recycle and reuse the catalyst. For homogeneous catalysts based on this compound derivatives, heterogenization is a key strategy to enable their recovery.

Several approaches can be employed to immobilize these catalysts:

Covalent Grafting: The N-H proton on the benzodiazole ring provides a convenient handle for chemical modification. The molecule can be functionalized with a linker (e.g., containing a siloxy or vinyl group) and covalently attached to a solid support like silica, mesoporous materials, or polymers.

Immobilization on Magnetic Nanoparticles: The catalyst can be anchored to the surface of magnetic nanoparticles, such as those made of iron oxide (Fe₃O₄). researchgate.netdoi.org This allows for facile separation of the catalyst from the reaction mixture using an external magnet, followed by washing and reuse. researchgate.netdoi.org

Ion Exchange: By modifying the ligand with acidic or basic functional groups, it can be immobilized on ion-exchange resins.

| Heterogenization Support | Separation Method | Advantages | Potential Challenges |

| Silica Gel / Mesoporous Silica | Filtration | High surface area, thermal stability. | Potential for catalyst leaching. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | External Magnet | Rapid and efficient separation. | Nanoparticle aggregation, stability in some solvents. |

| Organic Polymers | Filtration | Tunable properties, high loading capacity. | Swelling in organic solvents, lower thermal stability. |

Structure Property Relationships in 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole and Its Derivatives

Impact of Naphthalene (B1677914) Substitution Patterns on Electronic and Photophysical Properties

The electronic and photophysical characteristics of 2-naphthyl-benzimidazoles are profoundly influenced by the substitution pattern on the naphthalene ring. The position and electronic nature of substituents can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby altering the absorption and emission properties of the molecule.

Research on naphthalene benzimidazoles has shown that strategic placement of substituents can tune their performance for specific applications, such as dye-sensitized solar cells. nih.gov For instance, the experimental LUMO energy levels of certain naphthalene benzimidazole (B57391) derivatives have been determined to be between -3.15 and -3.28 eV, making them promising materials for organic electronics. core.ac.uknih.gov

Computational studies on related aromatic systems have further elucidated these relationships. The introduction of electron-donating groups (EDGs) like -NH2, -OH, or -CH3 tends to destabilize the frontier orbitals, leading to a smaller HOMO-LUMO energy gap. orgchemres.org Conversely, electron-withdrawing groups (EWGs) such as -NO2, -CN, or -CHO stabilize the frontier orbitals, which can also reduce the energy gap and cause a red-shift in the absorption spectra. orgchemres.orgnih.gov For example, in a study of furan-based benzothiazole (B30560) derivatives, the substitution of an -NO2 group was found to significantly lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap and a 93 nm red-shift in the maximum absorption wavelength compared to the unsubstituted counterpart. nih.gov

The photophysical properties are also highly dependent on these substitutions. A comparative study on naphthalene benzimidazoles and naphthalimides revealed that the conjugation of an electron-donating group onto the naphthalimide moiety increases fluorescence quantum yields. core.ac.uknih.gov The interaction between the fluorophore and the solvent environment, which can be investigated using models like the Lippert-Mataga equation, further affects the emission properties. nih.gov

| Compound Type | Substituent | Effect on HOMO/LUMO | Impact on Absorption (λmax) | Key Finding | Reference |

|---|---|---|---|---|---|

| Naphthalene Benzimidazole | Anchoring Groups | LUMO level: -3.15 to -3.28 eV | Not Specified | Promising for dye-sensitized solar cells. | core.ac.uknih.gov |

| Furan-Benzothiazole | -NO₂ (EWG) | Lowers HOMO & LUMO | Red-shift of 93 nm | EWG reduces the energy gap. | nih.gov |

| Furan-Benzothiazole | -CH₃ (EDG) | Raises HOMO & LUMO | No significant shift | EDG can enhance hole injection aptitude. | nih.gov |

| Naphthalimide | Electron-Donating Group | Not Specified | Not Specified | Increases fluorescence quantum yield. | nih.gov |

Influence of Benzodiazole Substituents on Molecular Conformation and Self-Assembly Behavior

Substituents on the benzodiazole (benzimidazole) ring play a critical role in dictating the three-dimensional structure of the molecule and its subsequent behavior in the solid state. These modifications can influence the dihedral angle between the benzimidazole and naphthalene ring systems, affecting the degree of π-conjugation and governing intermolecular interactions such as π-π stacking and hydrogen bonding. nih.gov

Crystallographic studies of 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, a close derivative, show that the benzimidazole and naphthalene units are not coplanar, exhibiting a significant dihedral angle of 61.96°. nih.gov This twisting is a common feature in 2-aryl benzimidazoles and is influenced by steric hindrance from substituents near the linkage bond. The introduction of different groups on the benzimidazole nitrogen or the benzene (B151609) ring can alter this angle, thereby tuning the electronic communication between the two aromatic systems.

The nature of these substituents also guides the self-assembly and crystal packing. For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of specific supramolecular structures. researchgate.netrsc.org In the crystal structure of the aforementioned phenyl-substituted derivative, a network of weak C-H···π interactions leads to a complex three-dimensional architecture. nih.gov

The conformational flexibility of the molecule is another key factor. Studies on bisbenzimidazole-based probes have shown that a flexible spacer between units allows the molecule to adopt different conformations, which can dissociate pre-formed aggregates upon interaction with external stimuli. rsc.org In contrast, a more rigid structure may promote aggregate formation. rsc.org The self-assembly process can also be controlled by external factors like solvent composition, where varying water content in a solvent mixture can selectively lead to the formation of different products or assembly structures. mdpi.com The effects of electron-donating and electron-withdrawing groups on the benzimidazole ring can also influence interaction with other molecules and ions, impacting their sensing capabilities and self-assembly behavior. researchgate.net

| Structural Feature | Observation | Impact on Self-Assembly | Reference |

|---|---|---|---|

| Non-coplanar Rings (Dihedral Angle: 61.96°) | Observed in 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole. | Governs π-π stacking distance and geometry. | nih.gov |

| Flexible Spacer (e.g., methyl) | Allows for conformational changes. | Can lead to dissociation of pre-formed aggregates. | rsc.org |

| Rigid Structure | Restricts conformational freedom. | Can promote the formation of aggregates. | rsc.org |

| Intermolecular Interactions (C-H···π) | Present in the crystal lattice. | Leads to the formation of a 3D supramolecular architecture. | nih.gov |

| Substituent Type (-OMe vs. -NO₂) | Electron-donating vs. electron-withdrawing groups. | Affects metal ion binding and sensing response. researchgate.net | researchgate.net |

Rational Design Principles for Modulating Performance in Functional Materials

The systematic understanding of structure-property relationships in 2-(naphthalen-1-yl)-1H-1,3-benzodiazole and its derivatives enables the rational design of new molecules for specific applications in functional materials. kyoto-u.ac.jp The goal is to precisely tune the chemical structure to achieve desired optical, electronic, and self-assembly properties. nih.gov

Key design principles include:

Tuning the HOMO-LUMO Gap: For applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), controlling the energy gap is crucial. This is achieved by introducing appropriate EDGs or EWGs on either the naphthalene or benzimidazole moieties to modulate the frontier orbital energy levels. nih.gov For example, a multidonor benzothiadiazole derivative was rationally designed to act as an efficient p-type semiconductor with high hole mobilities, demonstrating the success of this approach. nih.gov

Controlling Intermolecular Interactions: For applications requiring specific solid-state packing, such as organic waveguides or crystalline semiconductors, the design must focus on controlling self-assembly. This involves incorporating functional groups that promote desired intermolecular interactions like hydrogen bonding or specific π-π stacking geometries. nih.govnih.gov By carefully selecting substituents, one can influence the molecular conformation and subsequent packing to optimize charge transport or light-guiding properties. rsc.orgnih.gov

Enhancing Photophysical Properties: To create efficient fluorescent probes or emitters, the molecular design should aim to maximize the fluorescence quantum yield and achieve a large Stokes shift. nih.gov This can be done by introducing groups that enhance conjugation or rigidity, minimizing non-radiative decay pathways. For instance, designing a probe based on a 6-(1H-benzimidazole)-2-naphtalenol (BIN) core involved connecting it to a recognition group that also quenches fluorescence, allowing for "turn-on" detection. nih.gov

Improving Solubility and Processability: For practical device fabrication, the molecules must be processable, which often requires good solubility in common organic solvents. Attaching flexible alkyl or oxyethylene chains to the core structure is a common strategy to improve solubility without drastically altering the core electronic properties. researchgate.net

By combining these principles, researchers can create a wide array of functional materials from the 2-naphthyl-benzimidazole scaffold, ranging from semiconductors and emitters for electronic devices to sensitive and selective fluorescent sensors. nih.govnih.govnih.gov

Correlation of Computational Predictions with Experimental Observations in Structure-Property Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the structure-property relationships in complex organic molecules. researchgate.net For benzimidazole and benzothiazole derivatives, theoretical calculations have shown a strong correlation with experimental findings, providing valuable insights into their electronic structure, molecular geometry, and spectroscopic properties. researchgate.netmdpi.com

Molecular Geometry: DFT calculations can accurately predict geometric parameters such as bond lengths and angles. In a study of 1,2-disubstituted benzimidazoles, the calculated bond lengths and angles were found to be in close agreement with, though slightly higher than, values obtained from X-ray diffraction (XRD) analysis. nih.gov This agreement validates the computational model and allows for the reliable prediction of structures for which experimental data is unavailable.

Electronic and Optical Properties: Time-dependent DFT (TD-DFT) is widely used to predict the electronic absorption and emission spectra of molecules. nih.gov Computational studies on naphthalimide derivatives demonstrated a reasonable agreement between the calculated absorption spectra (peaking at 364, 380, and 400 nm for different derivatives) and their experimental counterparts. nih.gov Similarly, analysis of frontier molecular orbitals (HOMO-LUMO) provides a theoretical basis for the observed electronic transitions and helps explain the effects of different substituents on the molecule's color and electronic properties. orgchemres.orgnih.gov

Spectroscopic Data: The gauge-independent atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts. For a series of benzothiazole derivatives, the calculated 1H and 13C NMR chemical shifts were in good agreement with experimental values, aiding in the structural characterization of newly synthesized compounds. mdpi.com

Tautomerism and Equilibria: Computational methods have been successfully used to investigate complex phenomena like azo-hydrazone tautomerism in azo dyes linked to benzothiazole. DFT calculations, in conjunction with 13C NMR data, showed that the equilibrium in solution is slightly shifted towards the hydrazone form, with a very good agreement between the equilibrium constants obtained from theoretical and experimental methods. researchgate.net

This strong correlation between computational predictions and experimental results provides a powerful synergistic approach. It allows for the pre-screening of candidate molecules, the rationalization of observed properties, and the guided design of new functional materials with optimized performance. mdpi.comnih.gov

| Property | Computational Method | System Studied | Correlation with Experiment | Reference |

|---|---|---|---|---|

| Bond Lengths/Angles | DFT | 1,2-disubstituted benzimidazole | Calculated values were slightly higher but correlated well with XRD data. | nih.gov |

| Absorption Spectra (λmax) | TD-DFT | Naphthalimide derivatives | Reasonable agreement between calculated (e.g., 364 nm) and experimental spectra. | nih.gov |

| NMR Chemical Shifts | DFT (GIAO) | Benzothiazole derivatives | Good agreement between calculated and experimental ¹H and ¹³C shifts. | mdpi.com |

| Tautomeric Equilibrium | DFT | Benzothiazolyl azo derivatives | Very good agreement on equilibrium constants between calculation and ¹³C NMR. | researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Benzothiazole derivatives | Calculated gaps (4.46–4.73 eV) explained reactivity trends. | mdpi.com |

Emerging Research Directions and Future Outlook for 2 Naphthalen 1 Yl 1h 1,3 Benzodiazole Research

Integration into Multi-Component Systems and Hybrid Materials

The future development of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is intrinsically linked to its incorporation into more complex chemical architectures, such as multi-component systems and hybrid materials. The inherent properties of the molecule can be amplified or modified by combining it with other functional units.

Research into related structures demonstrates the viability of this approach. For instance, multi-component reactions have been successfully employed to synthesize complex naphthalene (B1677914) and benzothiazole (B30560) derivatives, indicating a pathway for creating sophisticated structures from simpler building blocks. orientjchem.orgresearchgate.net One-pot, multi-component green synthesis protocols have been developed for other heterocyclic systems, highlighting an efficient and environmentally benign strategy that could be adapted for benzodiazole derivatives. rsc.org

The hybridization of different molecular scaffolds is a key strategy. Studies on 1,3,4-oxadiazole-naphthalene hybrids have shown that combining these moieties can lead to potent biological activity, such as VEGFR-2 inhibition. nih.gov This molecular hybridization approach leverages the distinct properties of each component to create a new agent with enhanced functionality. nih.gov Similarly, synthesizing hybrid compounds containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores has been explored for potential biological activities. nih.gov These examples suggest that this compound could serve as a foundational scaffold, to which other heterocyclic systems or functional groups are attached to create materials with tailored electronic, optical, or biological properties.

Table 1: Examples of Multi-Component Systems and Hybrid Materials based on Related Scaffolds

| Base Scaffold | Integrated Component(s) | Resulting System/Hybrid | Potential Application Area | Reference |

|---|---|---|---|---|

| Naphthalene | Benzaldehyde, Ethylenediamine | Naphthol derivatives | Not specified | orientjchem.org |

| Naphthalene | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole-naphthalene hybrids | Anticancer (VEGFR-2 inhibitors) | nih.gov |

| Benzothiazole | Phenyl, Naphthalen-2-ol | 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | Antiproliferative agents | researchgate.net |

Exploration of Advanced Manufacturing Techniques for Functional Devices

Translating the promising properties of this compound into functional devices necessitates the exploration of advanced manufacturing techniques. While specific fabrication methods for this exact compound are not yet widely reported, trends in the manufacturing of organic electronic materials offer a clear roadmap.

For materials like this, which possess interesting photophysical properties, applications in organic light-emitting diodes (OLEDs), sensors, or optical switches are conceivable. nih.gov Advanced manufacturing techniques relevant to these applications include:

Vapor Deposition: Thermal evaporation under high vacuum is a standard technique for creating thin, uniform films of organic materials required for OLEDs and other electronic devices. The thermal stability of benzimidazole-based chromophores is a significant advantage for this process. nih.gov

Solution-Processing Techniques: Methods like spin-coating, blade-coating, and inkjet printing offer lower-cost and more scalable alternatives to vapor deposition. The development of soluble derivatives of this compound would be crucial for leveraging these techniques.

Self-Assembly: Directing the molecules to form highly ordered structures spontaneously can enhance charge transport and other electronic properties. Understanding and controlling the intermolecular interactions, such as the C—H⋯π interactions observed in related crystal structures, will be key to exploiting self-assembly. nih.gov

The primary challenge lies in optimizing the process parameters for this specific molecule to achieve the desired morphology and device performance. Future research will need to focus on material processability, including solubility and thermal properties, to enable its integration into these advanced manufacturing workflows.

Application of Artificial Intelligence and Machine Learning in Material Discovery based on Benzodiazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in materials science, capable of accelerating the discovery and design of new materials with desired properties. aip.orgrsc.org This data-driven paradigm is highly applicable to the exploration of novel materials based on benzodiazole and other heterocyclic scaffolds.

The core of this approach involves training ML models on existing materials data to predict the properties of new, undiscovered compounds. rsc.org This can drastically reduce the time and expense associated with traditional trial-and-error laboratory synthesis. rsc.org For benzodiazole-based systems, AI and ML can be applied in several ways:

Property Prediction: By creating a database of known benzodiazole derivatives and their measured properties (e.g., fluorescence quantum yield, thermal stability, electronic bandgap), ML models can be trained to predict these properties for hypothetical new structures. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.gov